Home > Products > Screening Compounds P38563 > 3,4-Dihydro-2H-[1,4]oxazino[3,2-c]quinoline
3,4-Dihydro-2H-[1,4]oxazino[3,2-c]quinoline - 1198154-31-2

3,4-Dihydro-2H-[1,4]oxazino[3,2-c]quinoline

Catalog Number: EVT-6467877
CAS Number: 1198154-31-2
Molecular Formula: C11H10N2O
Molecular Weight: 186.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3,4-Dihydro-2H-[1,4]oxazino[3,2-c]quinoline is a heterocyclic compound that merges the structural features of quinoline and oxazine. This unique combination results in distinct chemical and biological properties, making it a subject of interest in various scientific fields, particularly in medicinal chemistry and materials science. The compound has been identified as a potential bioactive agent with applications in enzyme inhibition and the development of new materials with specialized characteristics .

Source

The compound can be synthesized through various chemical methods, typically involving the cyclization of appropriate precursors. It is also available from chemical suppliers for research purposes .

Classification

3,4-Dihydro-2H-[1,4]oxazino[3,2-c]quinoline belongs to a class of compounds known as heterocycles, specifically those that incorporate both nitrogen and oxygen atoms in their ring structure. Its classification is significant due to its biological activity and potential therapeutic applications.

Synthesis Analysis

Methods

The synthesis of 3,4-Dihydro-2H-[1,4]oxazino[3,2-c]quinoline generally involves the cyclization of quinoline derivatives with oxazine precursors. One common method includes:

  • Reagents: Quinoline derivatives and oxazine precursors.
  • Catalysts: Specific catalysts may be used to facilitate the cyclization.
  • Conditions: Elevated temperatures and specific solvents are often required to achieve optimal yields.

Technical Details

A typical synthetic route might involve heating the reaction mixture under reflux conditions. For example, one protocol describes mixing quinoline derivatives with paraformaldehyde and amines in dry ethanol, followed by refluxing for several hours . The yield of this reaction can vary but is typically reported between 40% to 90%, depending on the specific conditions used.

Molecular Structure Analysis

Structure

The molecular structure of 3,4-Dihydro-2H-[1,4]oxazino[3,2-c]quinoline features a fused ring system comprising both quinoline and oxazine moieties. This structural arrangement contributes to its unique chemical reactivity and biological properties.

Data

  • Molecular Formula: C₁₄H₁₂N₃O
  • Molecular Weight: Approximately 226.26 g/mol
  • Melting Point: Varies based on synthesis method but generally falls within the range of 108–126 °C .
Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2H-[1,4]oxazino[3,2-c]quinoline can undergo several types of chemical reactions:

  • Oxidation: Introduction of oxygen-containing functional groups.
  • Reduction: Removal or saturation of double bonds.
  • Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate or chromium trioxide.
  • Reducing Agents: Lithium aluminum hydride or sodium borohydride.
  • Substitution Reagents: Halogens or nucleophiles under appropriate conditions.

These reactions can lead to various derivatives with modified biological activities .

Mechanism of Action

Process

The primary mechanism of action for 3,4-Dihydro-2H-[1,4]oxazino[3,2-c]quinoline involves its role as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This inhibition affects several downstream signaling pathways critical for cell proliferation and survival.

Data

Research indicates that this compound has shown significant inhibitory activities against wild-type EGFR kinase with IC₅₀ values indicating potent activity (e.g., values around 25.69 nM) . The inhibition of EGFR impacts pathways such as PI3K/Akt and RAS/RAF/MEK/ERK, which are essential in cancer cell signaling.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a light yellow solid.
  • Solubility: Soluble in common organic solvents like ethanol and dimethyl sulfoxide.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may be sensitive to strong oxidizing agents or extreme pH conditions.

Applications

Scientific Uses

3,4-Dihydro-2H-[1,4]oxazino[3,2-c]quinoline has several notable applications:

  • Medicinal Chemistry: Investigated for its potential as an EGFR tyrosine kinase inhibitor in cancer therapy.
  • Material Science: Explored for its use in developing new materials with unique properties due to its heterocyclic structure.
  • Biological Research: Serves as a building block for synthesizing more complex bioactive compounds .
Synthetic Methodologies and Optimization

Regioselective Cyclization Strategies for Oxazinoquinoline Core Construction

The efficient construction of the dioxazinoquinoline core demands precise regiochemical control, with recent advances highlighting transition metal-catalyzed protocols. Zinc triflate [Zn(OTf)₂] catalyzes a tandem ring-opening/cyclization sequence where aziridines react with propargyl alcohols via SN₂-type ring-opening, followed by 6-exo-dig cyclization to furnish 3,4-dihydro-2H-1,4-oxazines in high yield (75-92%) and regioselectivity [4]. This strategy accommodates diverse aryl-substituted aziridines while maintaining functional group tolerance. Alternatively, silver triflate (AgOTf) enables mild cyclization of N-propargyl-N-sulfonyl amino alcohols at ambient temperature (25°C), achieving near-quantitative yields (98%) within 2 hours. This method's versatility extends to solid-phase peptide synthesis (SPPS) for conjugating oxazine heterocycles to serine/threonine-containing peptides, enabling bioactive hybrid molecule construction [4].

For complex molecular architectures, rhodium carbenoid chemistry provides unique solutions. Rh(II) catalysts mediate O-H insertion into halohydrins using 1-tosyl-1,2,3-triazoles as carbenoid precursors, followed by annulation to deliver 2,6-disubstituted dihydrooxazines under mild basic conditions (K₂CO₃, DCM). This cascade proceeds via chelation-controlled electrophilic trapping, ensuring precise stereochemical outcomes critical for pharmaceutical applications [4]. Notably, solvent-free approaches utilizing tetrabutylammonium triflate as a phase-transfer catalyst achieve regioselective exo-dig cyclizations with reduced reaction times (<4 hours) and enhanced atom economy (up to 92%) [4].

Table 1: Comparative Analysis of Cyclization Methodologies for Oxazinoquinoline Synthesis

MethodologyCatalyst SystemTemperature (°C)Yield Range (%)Key Advantage
Aziridine-Propargyl CouplingZn(OTf)₂/TBATf8075-92High diastereoselectivity
Amino Alcohol CyclizationAgOTf2585-98SPPS compatibility
Rh-Carbenoid AnnulationRh₂(OAc)₄/K₂CO₃4065-78Halohydrin functionalization
Solvent-Free Exo-Dig ClosureTBAF (neat)8070-88Reduced environmental footprint

Mannich Reaction-Based Modular Assembly of Functionalized Derivatives

The Mannich reaction remains indispensable for oxazinoquinoline diversification due to its atom-economical three-component coupling. Using 5-chloro-8-hydroxyquinoline as the foundational scaffold, paraformaldehyde and diverse amines undergo sequential intermolecular-intramolecular Mannich reactions to construct the tricyclic system in a single operation . Critical optimization revealed that polar aprotic solvents (DMF, CH₃CN) with inorganic bases (K₂CO₃, 2.0 equiv) at 80°C maximize yields (40-90%) while minimizing dimerization byproducts [3] . Microwave irradiation further enhances efficiency, reducing reaction times from 24 hours to <30 minutes while improving yields by 15-20% [3].

Regioselectivity is governed by amine nucleophilicity and steric demand. Primary alkylamines (e.g., phenethylamine) favor bis-Mannich products through sequential intermolecular reactions, while secondary amines (morpholine, piperidine) drive intramolecular oxazine closure. This mechanistic divergence enables strategic diversification: introducing quinolone pharmacophores at C7 via N-methylpiperazine derivatives yields hybrid antibiotic 5d, exhibiting dual-targeting activity against LptA and Top IV proteins with MIC values of 0.125–8 μg/mL against Gram-negative pathogens . Similarly, electron-deficient anilines facilitate C6 functionalization essential for EGFR inhibition, as demonstrated by derivatives with IC₅₀ values reaching 25.69 nM against EGFRwt kinase [2].

Table 2: Mannich Reaction Optimization Parameters for Oxazinoquinoline Derivatives

Amine TypeSolvent SystemBaseTime (h)Yield (%)Primary Product
Primary AlkylaminesDMFK₂CO₃1240-50Bis-Mannich adducts (e.g., 6a-b)
Secondary Cyclic AminesCH₃CNEt₃N870-85Fused Oxazinoquinolines (e.g., 4g)
Aromatic AminesTolueneNone2435-454-Anilinoquinazolines
N-MethylpiperazineDMF (MW)K₂CO₃0.588Hybrid Antibiotic 5d

Multi-Kilogram Scale Process Development and Polymorphism Control

Transitioning oxazinoquinoline synthesis to industrial scale necessitates addressing crystallization-induced stereoselectivity and polymorph control. Key intermediates like quinazolinone 2 exhibit temperature-dependent polymorphism, with Form I (monoclinic, stable <120°C) transitioning to Form II (orthorhombic) above this threshold [7]. Controlled cooling crystallization (0.5°C/min) from ethanol/water (4:1 v/v) ensures exclusive Form I isolation, critical for consistent bioavailability in API formulations. For cyclization steps, continuous flow reactors with static mixers enhance heat/mass transfer, enabling safe diazotization of temperature-sensitive intermediates at kilogram scale (>85% yield) [9].

Process sustainability is achieved through catalyst recycling strategies. Zirconium hydride-based MOFs (e.g., UiO-66-H) catalyze quinoline dearomative hydroboration for dihydro precursor synthesis, maintaining >90% activity over six cycles while suppressing over-reduction byproducts [3]. Solvent selection critically impacts particle morphology: switching from DMF to methyl isobutyl ketone (MIBK) during final coupling steps yields uniformly spherical aggregates (D50 = 150µm), improving filtration efficiency by 40% in multi-kilogram batches [9]. These advances enabled a validated 25kg synthesis of EGFR inhibitor 7j with 99.5% HPLC purity and defined polymorphic form (Form III) essential for solid-state stability [2] [6].

Table 3: Critical Process Parameters for Kilogram-Scale Oxazinoquinoline Manufacturing

Process StepKey ParameterOptimized ConditionImpact on Quality
CyclizationCooling Rate0.5°C/minPrevents Form II polymorph nucleation
DiazotizationReactor TypeContinuous Flow (τ = 5 min)Eliminates exothermic decomposition risk
CrystallizationAnti-Solvent AdditionWater (gradient, 3h)Enhances crystal sphericity (AR 1.2:1)
Catalyst RecyclingMOF StabilizerPolydimethylsiloxane coatingEnables 10+ reuse cycles
Final IsolationSolvent SystemMIBK/H₂O (9:1)Achieves D90 < 200µm particle size

Chelation-Assisted Coupling for Structural Diversification

Transient directing groups enable site-selective C-H functionalization of the oxazinoquinoline core. Boric acid forms pH-sensitive boronate esters with 8-hydroxyquinoline precursors, locking the conformation for electrophilic attack at C5/C7 positions [3]. Subsequent hydrolysis (pH 5.5 buffer) releases the functionalized product without requiring permanent directing group installation. This approach achieves C5 bromination yields >90% using NBS in aqueous ethanol—superior to traditional bromination methods (40-65% yield) with enhanced regioselectivity .

For C-C bond formation, palladium/copper co-catalysis leverages the oxazine nitrogen as an endogenous directing group. Pd(OAc)₂/CuTC systems enable Suzuki-Miyaura coupling at C9 of the quinoline ring with arylboronic acids containing electron-withdrawing groups (NO₂, CN, CF₃). Reaction profiling revealed critical chelation geometry: the Pd(II)-oxazine complex adopts a square-planar arrangement where the metal center coordinates exclusively with N4 of the oxazine ring, positioning trans to the coupling site [3]. This mechanistic insight guided ligand selection (XPhos) to suppress protodeboronation, achieving coupling yields >80% for sterically hindered 2-naphthylboronic acids. These methodologies rapidly generate diverse libraries for biological screening, exemplified by EGFR inhibitors 7k and 7l with IC₅₀ values of 32.8 nM and 48.1 nM, respectively [2] [6].

Table 4: Chelation-Assisted Functionalization of Oxazinoquinoline Scaffolds

Directing GroupMetal CatalystReagentPosition FunctionalizedYield (%)Application Example
Boronate EsterNoneNBSC5, C785-93Antibacterial hybrids (5d)
Oxazine N4Pd(OAc)₂/CuTCArylboronic acidsC975-88EGFR inhibitors (7j-l)
CarboxamidePd₂(dba)₃Aryl iodidesC665-72Topoisomerase inhibitors
PyridylRuCl₃Acrylate estersC855-60Fluorescent probes

Properties

CAS Number

1198154-31-2

Product Name

3,4-Dihydro-2H-[1,4]oxazino[3,2-c]quinoline

IUPAC Name

3,4-dihydro-2H-[1,4]oxazino[3,2-c]quinoline

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

InChI

InChI=1S/C11H10N2O/c1-2-4-9-8(3-1)11-10(7-13-9)12-5-6-14-11/h1-4,7,12H,5-6H2

InChI Key

QYBBZRJXSQWQHO-UHFFFAOYSA-N

SMILES

C1COC2=C(N1)C=NC3=CC=CC=C32

Canonical SMILES

C1COC2=C(N1)C=NC3=CC=CC=C32

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.